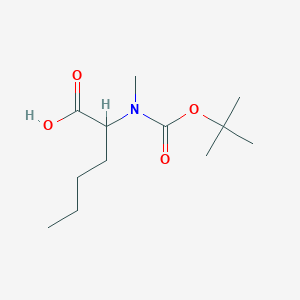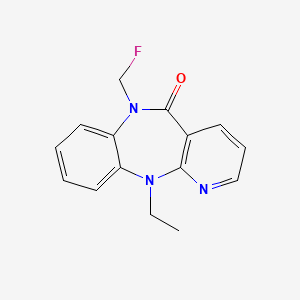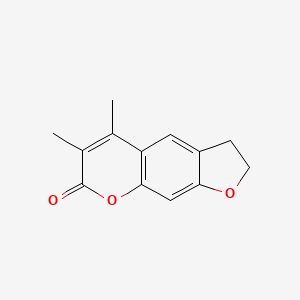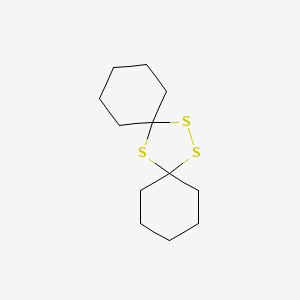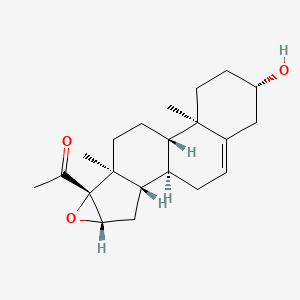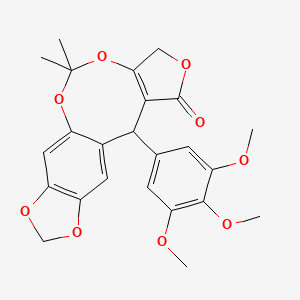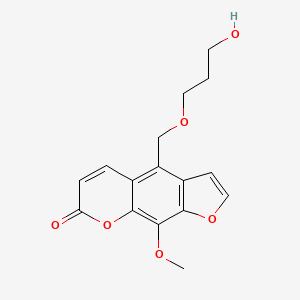
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” is a complex organic compound that belongs to the class of furobenzopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxypropoxy group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one: The parent compound without the hydroxypropoxy and methoxy groups.
4-((3-hydroxypropoxy)methyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran: A similar compound with different substituents.
Uniqueness
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
86863-32-3 |
|---|---|
Molekularformel |
C16H16O6 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
4-(3-hydroxypropoxymethyl)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O6/c1-19-16-14-11(5-8-21-14)12(9-20-7-2-6-17)10-3-4-13(18)22-15(10)16/h3-5,8,17H,2,6-7,9H2,1H3 |
InChI-Schlüssel |
WXBCYHPCXAOJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=C1OC=C3)COCCCO)C=CC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)

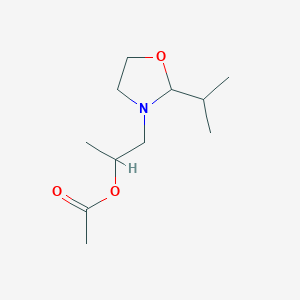
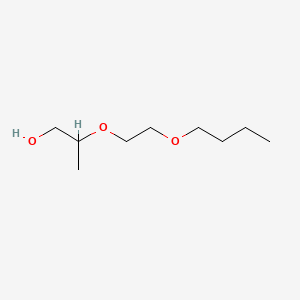
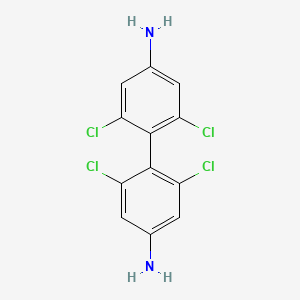
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
